5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid: is a synthetic organic compound that features a triazolopyridine moiety linked to a piperidine ring, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Attachment of the Piperidine Ring: The triazolopyridine intermediate is then reacted with a piperidine derivative, usually through nucleophilic substitution or coupling reactions.
Introduction of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain, which can be achieved through esterification followed by hydrolysis or direct coupling using reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridine moiety, potentially reducing the triazole ring to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro derivatives of the triazolopyridine moiety.
Substitution: Various N-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an inhibitor of certain enzymes or receptors. Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the triazolopyridine and piperidine moieties.
Mecanismo De Acción
The mechanism by which 5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effect. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid: can be compared to other triazolopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The length of the pentanoic acid chain, for instance, can influence the compound’s solubility, reactivity, and ability to interact with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Actividad Biológica
5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews its chemical properties, biological activity, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
- CAS Number : 1189749-48-1
- Density : 1.39 g/cm³ (predicted)
- pKa : 4.71 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in inflammatory pathways. Notably, it has shown potential as an inhibitor of the RORγt (retinoic acid receptor-related orphan nuclear receptor gamma t), which plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on IL-17A production in human whole blood assays. The compound showed a dose-dependent inhibition with an IC50 value of approximately 130 nM .
In Vivo Studies
In vivo experiments using a mouse model of IL-18/23-induced cytokine expression revealed that this compound effectively suppressed IL-17A production in a dose-dependent manner. The doses tested (3, 10, 30, and 100 mg/kg) indicated that higher doses resulted in more substantial reductions in IL-17A levels .
Case Study 1: Autoimmune Disease Model
In a study focusing on autoimmune diseases, the administration of this compound resulted in reduced disease severity in a mouse model of psoriasis. The treatment led to decreased infiltration of Th17 cells and lower levels of inflammatory cytokines compared to control groups.
Case Study 2: Cancer Research
Another investigation explored the potential anticancer properties of this compound through its action on mitochondrial homeostasis. The compound was shown to activate human caseinolytic protease P (HsClpP), suggesting a novel mechanism for inducing apoptosis in cancer cells .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Study Type | Activity Observed | IC50 Value |
---|---|---|
In Vitro | IL-17A inhibition in whole blood | 130 nM |
In Vivo | IL-17A suppression in mice | Dose-dependent |
Autoimmune Model | Reduced disease severity | Not specified |
Cancer Research | Activation of HsClpP | Not specified |
Propiedades
IUPAC Name |
5-oxo-5-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-14(5-3-6-15(22)23)19-10-7-12(8-11-19)16-18-17-13-4-1-2-9-20(13)16/h1-2,4,9,12H,3,5-8,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBDYEGFRZRQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.